molecular formula C8H8BF3O4 B1435091 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid CAS No. 1391918-92-5

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Cat. No. B1435091
CAS RN: 1391918-92-5
M. Wt: 235.95 g/mol
InChI Key: OMAPFGSEVYIZHG-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is a reactant involved in the synthesis of various derivatives such as pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .


Synthesis Analysis

The synthesis of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” involves the formation of 2-formyl-4-(trifluoromethyl)phenylboronic acid as well as its benzoxaborole and bis(benzoxaborole) derivatives . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is C8H8BF3O3. It has a molecular weight of 219.96 g/mol . The structure of the compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .


Chemical Reactions Analysis

“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. It is used in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .


Physical And Chemical Properties Analysis

“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” has a molecular weight of 219.96 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More details about its physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid: is utilized in the synthesis of pyrazine derivatives which are significant as corticotropin-releasing factor-1 (CRF1) receptor antagonists . These compounds have potential therapeutic applications in treating anxiety and depression, as CRF1 is implicated in the stress response.

C-H Functionalization of Quinones

This compound is involved in the C-H functionalization of quinones . This process is crucial in organic synthesis, allowing for the direct introduction of functional groups into aromatic compounds, which is valuable in the development of pharmaceuticals and agrochemicals.

Cathepsin S Inhibitors

The compound serves as a reactant in the synthesis of phenyl-purine-carbonitrile derivatives, which act as cathepsin S inhibitors . Cathepsin S plays a role in antigen presentation and is a target for autoimmune diseases like rheumatoid arthritis.

Chiral Bicyclooctadiene-based Ligands

Researchers use 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in the synthesis of chiral bicyclooctadiene-based ligands . These ligands are important in asymmetric synthesis, which is used to create enantiomerically pure substances, a key aspect in the production of certain medications.

Corticotropin-Releasing Factor-1 Antagonists

The compound is also a key reactant in the synthesis of corticotropin-releasing factor-1 antagonists . These antagonists are studied for their potential to treat various disorders, including depression, anxiety, and irritable bowel syndrome, by modulating the body’s stress response.

Development of Boron-Containing Pharmaceuticals

Lastly, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is essential in the development of boron-containing pharmaceuticals . Boronic acids and their derivatives are increasingly recognized for their utility in medicinal chemistry, particularly in the design of proteasome inhibitors and cancer therapeutics.

Safety and Hazards

“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” may cause serious eye irritation, respiratory irritation, and skin irritation. It is also harmful if swallowed .

properties

IUPAC Name

[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAPFGSEVYIZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(trifluoromethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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